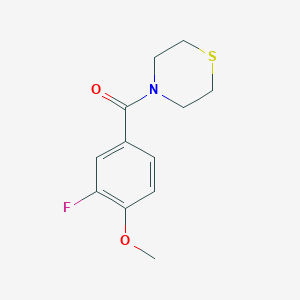
4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine is a chemical compound that features a fluorine atom and a methoxy group attached to a phenyl ring, along with a thiomorpholine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine typically involves multi-step reactions. One common method includes the use of Friedel-Crafts acylation followed by nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or methoxy positions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: NaOCH3, KOtBu
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, 4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of fluorinated compounds, which are known for their unique chemical properties .
Biology
In biological research, this compound can be used to study the effects of fluorine and methoxy groups on biological activity. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased thermal stability and resistance to degradation .
作用機序
The mechanism of action of 4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The thiomorpholine moiety may also play a role in enhancing the compound’s solubility and bioavailability .
類似化合物との比較
Similar Compounds
3-Fluoro-4-methoxycinnamic acid:
1,3,4-Oxadiazole derivatives: These compounds possess a 3-fluoro-4-methoxyphenyl moiety and are known for their antimicrobial and antioxidant activities.
Uniqueness
4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine is unique due to the presence of the thiomorpholine ring, which distinguishes it from other fluorinated compounds. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2S/c1-16-11-3-2-9(8-10(11)13)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRCGEAYDKKSKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCSCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-(4-methoxypiperidin-1-yl)phenyl)-3'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2442928.png)
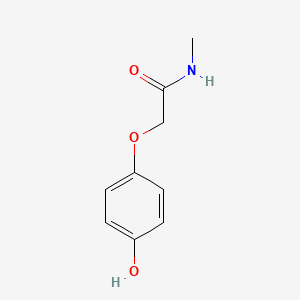
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2442934.png)
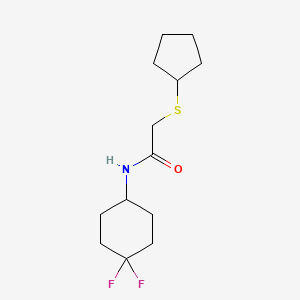
![N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide](/img/structure/B2442939.png)
![tert-Butyl 3-[(5-cyanopyridin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2442941.png)
![5-Oxo-5-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid](/img/structure/B2442942.png)
![[(3S,4R)-1-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2442943.png)
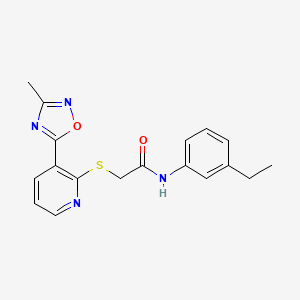
![5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2442945.png)
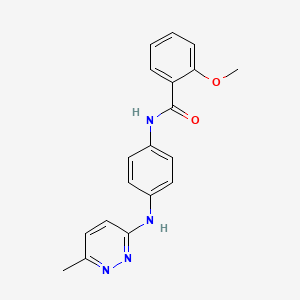
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{6-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2442949.png)
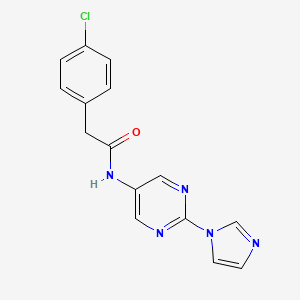
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2442951.png)
